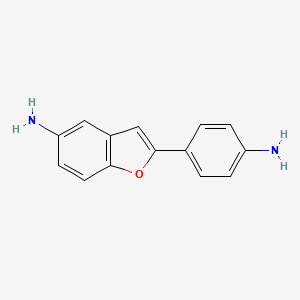

5-Amino-2-(4-aminophenyl)benzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMCNLLISWDXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455447 | |

| Record name | 2-(4-Aminophenyl)-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84102-58-9 | |

| Record name | 2-(4-Aminophenyl)-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-(4-aminophenyl)benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Benzofuran Core: a Privileged Scaffold in Heterocyclic Chemistry

The benzofuran (B130515) nucleus, formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone of heterocyclic chemistry. medcraveonline.com This structural motif is not only prevalent in a multitude of natural products but also serves as a versatile building block for the synthesis of novel compounds with significant pharmacological potential. nih.govnih.gov The inherent aromaticity and the presence of a heteroatom in the five-membered ring bestow unique electronic and conformational properties upon benzofuran derivatives, making them attractive candidates for drug discovery and materials science. researchgate.net

The significance of the benzofuran core is underscored by its presence in numerous biologically active molecules. These compounds have been shown to exhibit a remarkable spectrum of pharmacological effects, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant activities. medcraveonline.comnih.gov The adaptability of the benzofuran ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.gov

Aminophenylbenzofurans: a Focus of Scientific Inquiry

The introduction of aminophenyl groups to the benzofuran (B130515) scaffold, as seen in 5-Amino-2-(4-aminophenyl)benzofuran, gives rise to a subclass of compounds with distinct characteristics. The amino groups can serve as key interaction points with biological targets and can be readily modified to produce a library of related compounds for structure-activity relationship (SAR) studies. nih.gov

Research into aminophenylbenzofurans has revealed their potential in various therapeutic areas. For instance, certain amino-substituted benzofuran derivatives have been investigated for their activity as inhibitors of enzymes implicated in diseases like Alzheimer's. nih.gov Furthermore, the presence of the aminophenyl moiety can influence the molecule's electronic properties, which is relevant for applications in materials science, such as the development of fluorescent probes and organic light-emitting diodes (OLEDs).

A Historical Perspective on Benzofuran Synthesis and Applications

Classical and Conventional Synthetic Routes to Benzofuran Scaffolds

Traditional methods for constructing the benzofuran scaffold often involve multi-step sequences and harsh reaction conditions. These foundational routes, however, established the fundamental principles of benzofuran ring closure.

First reported by William Henry Perkin in 1870, the Perkin rearrangement is a classical method for producing benzofuran-2-carboxylic acids from 3-halocoumarins. wikipedia.orgnih.govwikiwand.com The reaction proceeds via a ring contraction mechanism. It begins with the base-catalyzed cleavage of the coumarin's lactone ring, which generates a phenoxide and a vinyl halide moiety. wikipedia.orgnih.gov An intramolecular nucleophilic attack by the phenoxide onto the vinyl carbon displaces the halide, leading to the formation of the benzofuran ring. nih.gov While historically significant, this method is primarily used for synthesizing benzofuran-2-carboxylic acids. nih.govjocpr.com Microwave-assisted variations of the Perkin rearrangement have been developed to significantly reduce reaction times while affording high yields. nih.gov

Intramolecular cyclization is a cornerstone of benzofuran synthesis, involving the formation of a C-O or C-C bond to close the furan (B31954) ring onto the benzene (B151609) core. mdpi.comrsc.org This approach benefits from favorable reaction kinetics and is amenable to various catalytic systems.

Reductive cyclization methods utilize a reduction step to facilitate or trigger the ring-closing process. One notable example is the McMurry reaction, which employs low-valent titanium to promote the intramolecular reductive coupling of two carbonyl groups. jocpr.com Ketoesters derived from the acylation of o-hydroxyacetophenones can undergo this intramolecular cyclization to yield benzofurans. jocpr.com

Another approach involves the isocyanide-mediated and palladium-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols, which provides 2-substituted benzofurans in excellent yields and demonstrates a high tolerance for various functional groups. organic-chemistry.org

Palladium catalysis has become one of the most powerful and versatile tools for synthesizing benzofurans. nih.govnumberanalytics.com These methods often proceed under mild conditions with high efficiency and functional group tolerance. Common strategies include:

Heck Reaction/Oxidative Cyclization: A tandem sequence involving a palladium-catalyzed Heck reaction between 2-hydroxystyrenes and iodobenzenes, followed by an oxidative cyclization, can produce 2-arylbenzofurans. mdpi.com

Cyclization of o-Alkynylphenols: The intramolecular addition of phenols to alkynes is a widely used method. Palladium nanoparticle catalysts have been developed for this transformation, even enabling its use in continuous flow systems. mdpi.com A common one-pot approach involves a Sonogashira coupling of 2-halophenols with terminal alkynes, followed by a palladium-catalyzed intramolecular cyclization. nih.gov

Carbonylative Cyclization: Benzofuran-2(3H)-ones can be synthesized from 2-hydroxybenzyl alcohols through a palladium-catalyzed carbonylative intramolecular reaction, using formic acid as a safe and convenient carbon monoxide source. nih.gov

Oxidative Annulation: The palladium(II)-catalyzed oxidative annulation of o-cinnamyl phenols, generated in situ from phenols and cinnamyl alcohols, provides a direct route to 2-benzyl benzofurans. mdpi.com

The table below summarizes various palladium-catalyzed systems for benzofuran synthesis.

| Starting Materials | Catalyst System | Key Features | Product Type | Reference(s) |

| o-Halo-Benzylketones | Pd₂(dba)₃ / IPr ligand | Straightforward route to 2-aryl derivatives | 2-Arylbenzofurans | mdpi.com |

| o-Cinnamyl Phenols | PdCl₂(C₂H₄)₂ / BQ | Sequential Friedel-Crafts alkylation and oxidative annulation | 2-Benzyl Benzofurans | mdpi.com |

| 2-Halophenols & Alkynes | Pd catalyst / CuI co-catalyst | One-pot Sonogashira coupling followed by cyclization | Substituted Benzofurans | nih.gov |

| 1,6-Enynes | Pd catalyst / Arylboronic acids | Cascade difluoroalkylation and arylation | Difluoroalkylated Benzofurans | acs.org |

| 2-Hydroxybenzyl Alcohols | Pd catalyst / Formic Acid | Uses formic acid as a CO source | Benzofuran-2(3H)-ones | nih.gov |

Intramolecular Cyclization Approaches to the Benzofuran Ring System

Lewis Acid Promoted Ring-Closing Reactions

Lewis acids are effective catalysts for benzofuran synthesis, activating substrates by coordinating to lone pairs of electrons, thereby lowering the activation energy for cyclization. nih.gov Various Lewis acids have been employed:

Boron Trifluoride Etherate (BF₃·OEt₂): Promotes Domino reactions, such as between 2,4-diyn-1-ols and dicarbonyl compounds, to yield complex benzofuran derivatives through a sequence of propargylation, intramolecular cyclization, and benzannulation. nih.gov

Indium(III) Halides (e.g., InI₃): Catalyze the hydroalkoxylation of o-alkynylphenols, favoring a 5-endo-dig cyclization to afford benzofurans in good yields. mdpi.com

Zinc Chloride (ZnCl₂): A simple and inexpensive Lewis acid that can trigger oxidative annulations between phenols and internal acetylenes. It is believed to facilitate both C-H and O-H bond formation through a six-membered cyclic transition state. rsc.orgrsc.org

Scandium Triflate (Sc(OTf)₃): Mediates [4+1] cycloadditions between o-quinone methides and isocyanides to construct substituted aminobenzofurans. nih.gov

Iron(III) Chloride (FeCl₃): Catalyzes the ring-closing reaction of trifluoromethylselenolating reagents with alkynyl benzenes and can also mediate the intramolecular cyclization of electron-rich aryl ketones. nih.govmdpi.com

Modern and Catalytic Strategies for Benzofuran Ring Formation

Modern synthetic chemistry offers a diverse toolkit for benzofuran construction, often featuring high atom economy, milder conditions, and novel reaction pathways. organic-chemistry.orgnih.govrsc.org Beyond palladium, other transition metals and even metal-free systems have proven highly effective.

Copper Catalysis: Copper catalysts are economical and effective for synthesizing benzofurans. mdpi.com For instance, copper(I) bromide can catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. mdpi.com One-pot reactions combining o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst provide a green and efficient route to amino-substituted benzofurans. acs.org

Gold Catalysis: Gold catalysts are particularly adept at activating alkyne systems. Gold-promoted cyclization between alkynyl esters and quinols is an efficient method for accessing the benzofuran core. nih.govacs.org

Nickel and Rhodium Catalysis: Nickel catalysts can be used for intramolecular nucleophilic additions to form the benzofuran ring. nih.govacs.org Relay rhodium-mediated catalysis has been used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.gov

Metal-Free Cyclizations: To avoid the cost and potential toxicity of metal catalysts, metal-free alternatives have been developed. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, can mediate the oxidative cyclization of o-hydroxystilbenes into 2-arylbenzofurans. mdpi.comorganic-chemistry.org Additionally, organic superbases like the phosphazene P₄-tBu have been shown to catalyze the intramolecular cyclization of o-alkynylphenyl ethers through a C-C bond formation pathway, offering an alternative to the more common C-O ring closure. mdpi.comrsc.org

The synthesis of the target molecule, this compound, can be envisioned using these methods. For example, a 2-arylbenzofuran synthesis could be adapted by using a starting material containing the necessary nitro or protected amino groups, which are later converted to the final amine functionalities. A particularly relevant strategy is the Smiles rearrangement, which can transform hydroxybenzofurans into their corresponding amino derivatives, providing a direct route to aminobenzofurans from common synthetic intermediates. researchgate.net

Palladium-Catalyzed Coupling Reactions

Palladium catalysis stands as a cornerstone in the synthesis of complex organic molecules, and its application in the construction of benzofurans is well-documented. Several powerful palladium-catalyzed methods, including Sonogashira coupling followed by cyclization, enolate arylation, and direct C-H functionalization, provide versatile routes to the 2-arylbenzofuran skeleton.

Sonogashira Coupling and Intramolecular Cyclization

A prominent and widely utilized method for the synthesis of 2-arylbenzofurans is a two-step sequence involving a Sonogashira coupling followed by an intramolecular cyclization. This strategy typically begins with the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an ortho-halophenol. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to afford the benzofuran ring system. acs.orgnih.gov

The Sonogashira coupling itself is a robust reaction for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ, and a copper(I) salt as a co-catalyst in the presence of an amine base. scielo.org.mx The subsequent intramolecular cyclization of the 2-alkynylphenol can be promoted by various catalysts or conditions, leading to the formation of the C-O bond and the closure of the furan ring.

For the synthesis of this compound, this would conceptually involve the Sonogashira coupling of a suitably protected 4-halo-3-aminophenol with a protected 4-ethynylaniline. The amino groups are typically protected to prevent interference with the catalytic cycle. Following the coupling, deprotection and subsequent intramolecular cyclization would yield the target compound. A variety of palladium catalysts and ligands can be employed to optimize the reaction, with palladium complexes bearing phosphine (B1218219) ligands being common. nih.gov

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization for Benzofuran Synthesis

| Starting Materials | Catalyst/Ligand/Base | Solvent/Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂/CuI/Et₃N | Et₃N/rt | 2-Phenylbenzofuran (B156813) | High | nih.gov |

| 2-Iodophenol, Terminal Alkyne | Pd(OAc)₂/HandaPhos/Water | Water/rt | 2-Substituted Benzofuran | Good to Excellent | scielo.org.mx |

This table presents generalized conditions and representative examples for the synthesis of the benzofuran core. Specific yields and conditions would vary depending on the exact substrates and protecting groups used for the synthesis of this compound.

Enolate Arylation Methodologies

Palladium-catalyzed enolate arylation offers an alternative strategy for the construction of the benzofuran ring system. This method involves the intramolecular or intermolecular coupling of a ketone enolate with an aryl halide.

In the intramolecular variant, a 1-(2-haloaryl)ketone is treated with a palladium catalyst and a suitable base to generate an enolate, which then undergoes an intramolecular C-O bond formation to yield the benzofuran. nih.gov This approach is effective for the synthesis of a variety of substituted benzofurans.

A one-pot intermolecular approach has also been developed, which utilizes the palladium-catalyzed arylation of a ketone enolate with an o-bromophenol, followed by an acid-catalyzed cyclization. nih.govresearchgate.net This methodology demonstrates broad substrate scope, allowing for the synthesis of differentially substituted benzofurans in moderate to excellent yields. nih.govresearchgate.net The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. For the synthesis of this compound, this would likely involve the reaction of a protected 4-aminophenone with a protected 2-bromo-5-aminophenol.

Table 2: Palladium-Catalyzed Enolate Arylation for Benzofuran Synthesis

| Ketone | Aryl Halide | Catalyst/Ligand/Base | Solvent/Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Various ketones | o-Bromophenols | Pd₂(dba)₃/rac-DTBPB/NaOtBu | Toluene/80-110 °C | Substituted Benzofurans | Moderate to Excellent | nih.gov |

This table provides representative conditions for the enolate arylation approach. The synthesis of the target compound would necessitate the use of appropriately protected amino-substituted starting materials.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. Palladium-catalyzed C-H functionalization strategies have been successfully applied to the synthesis of benzofurans. These methods avoid the pre-functionalization of starting materials, such as halogenation, which is often required in traditional cross-coupling reactions.

One such approach involves the palladium-catalyzed C-H arylation of a benzofuran core at the 2-position. mdpi.com This would allow for the introduction of the 4-aminophenyl group onto a pre-existing 5-aminobenzofuran scaffold. The reaction typically employs a palladium catalyst and an oxidant.

Another strategy is the palladium-catalyzed tandem C-H functionalization/cyclization of a phenol (B47542) derivative with an alkyne. For instance, the reaction of a benzoquinone with a terminal alkyne, catalyzed by palladium, can lead to the formation of 5-hydroxybenzofuran derivatives. acs.org This methodology could potentially be adapted for the synthesis of 5-aminobenzofurans by using appropriate amino-substituted quinones or by subsequent conversion of the hydroxyl group to an amino group.

Table 3: Palladium-Catalyzed C-H Functionalization for Benzofuran Synthesis

| Substrate 1 | Substrate 2 | Catalyst/Oxidant | Solvent/Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzofuran | Triarylantimony difluorides | Pd(OAc)₂/CuCl₂ | 1,2-DCE/80 °C | 2-Arylbenzofurans | Moderate to High | mdpi.com |

This table illustrates the C-H functionalization approach. The synthesis of the specific target compound would require the development of a tailored protocol based on these general principles.

Copper-Catalyzed Synthetic Protocols

Copper catalysis offers a more economical and often complementary alternative to palladium for the synthesis of benzofurans. Copper-based systems have been effectively used in one-pot strategies and for promoting oxidative cyclizations.

Copper-Based Catalysts in One-Pot Strategies

Copper catalysts have proven to be highly effective in one-pot syntheses of substituted benzofurans, including those bearing amino groups. A notable example is the three-component reaction of a salicylaldehyde, an amine, and an alkyne (generated in situ from calcium carbide). nih.gov This reaction, catalyzed by copper bromide in the presence of a base, provides a direct route to amino-substituted benzofurans in high yields. nih.gov This method is particularly attractive due to its operational simplicity and the ready availability of the starting materials.

Another copper-catalyzed one-pot approach involves the coupling of o-iodophenols, acyl chlorides, and phosphorus ylides to furnish functionalized benzofurans. This tandem process leads to the formation of multiple bonds in a single operation.

Table 4: Copper-Catalyzed One-Pot Synthesis of Benzofurans

| Starting Materials | Catalyst/Base | Solvent/Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehydes, Amines, Calcium Carbide | CuBr/Na₂CO₃ | DMSO/H₂O | Amino-substituted Benzofurans | High | nih.gov |

This table highlights the utility of copper in one-pot benzofuran syntheses. The specific conditions would need to be optimized for the synthesis of this compound.

Oxidative Aromatic C-O Bond Formations

Copper catalysts can also promote the formation of the benzofuran ring through oxidative C-O bond formation. One such method is the aerobic oxidative cyclization of phenols and alkynes. nih.gov This process involves the sequential nucleophilic addition of a phenol to an alkyne followed by a copper-catalyzed oxidative cyclization, using molecular oxygen as the oxidant. nih.gov This approach offers a regioselective route to polysubstituted benzofurans.

Furthermore, intramolecular dehydrogenative coupling via O-H/C-H bond activation, catalyzed by copper, represents another pathway to the benzofuran core. nih.gov This type of reaction is highly atom-economical as it avoids the use of pre-installed leaving groups. For the synthesis of this compound, this would entail the cyclization of a precursor molecule containing a phenolic hydroxyl group and a strategically positioned C-H bond on the aryl ring that will form the furan moiety.

Table 5: Copper-Catalyzed Oxidative C-O Bond Formation for Benzofuran Synthesis

| Starting Materials | Catalyst/Oxidant | Solvent/Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenols, Alkynes | Cu-catalyst/O₂ (air) | Various | Polysubstituted Benzofurans | Good | nih.gov |

This table provides examples of copper-catalyzed oxidative cyclizations. The application to the target compound would require a substrate designed for such a transformation.

Environmentally Benign Approaches in Benzofuran Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzofuran derivatives to minimize environmental impact and enhance sustainability. frontiersin.org These approaches prioritize the use of non-hazardous solvents, renewable materials, and energy-efficient reaction conditions.

Application of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have emerged as a promising green alternative to conventional volatile organic solvents in the synthesis of benzofurans. rsc.orgnih.gov These solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, which together form a eutectic mixture with a melting point lower than that of the individual components.

A notable example is the one-pot synthesis of 3-aminobenzofuran derivatives using a copper iodide (CuI) catalyst in a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. acs.org This method involves the reaction of o-hydroxy aldehydes, amines, and terminal alkynes. nih.govacs.org The DES not only acts as a solvent but also stabilizes polar intermediates and can act as a weak base, facilitating the reaction. acs.org This approach offers several advantages, including high yields (ranging from 70-91%), mild reaction conditions, and the ability to recycle the solvent. nih.govacs.org The reaction mechanism is believed to proceed through the formation of an iminium ion, followed by the attack of a copper acetylide intermediate, and subsequent intramolecular cyclization and isomerization. acs.org

Table 1: Synthesis of 3-Aminobenzofurans using Deep Eutectic Solvents

| Reactants | Catalyst | Solvent | Yield (%) | Reference |

|---|

Advanced Strategies for Introducing Amino and Aminophenyl Moieties

The introduction of amino and aminophenyl groups onto the benzofuran core is crucial for the synthesis of this compound and its derivatives, which often exhibit significant biological activity. nih.govchemimpex.com Various advanced synthetic strategies have been developed to achieve this functionalization efficiently.

Reduction of Nitro Precursors to Aminophenyl and Benzofuran-Substituted Amino Groups

A common and effective method for introducing amino groups is through the reduction of corresponding nitro compounds. youtube.comyoutube.comyoutube.com Nitro groups can be readily introduced onto the benzofuran or phenyl rings through nitration reactions. Subsequent reduction of the nitro group to an amine is a well-established transformation in organic synthesis.

Several reducing agents can be employed for this purpose, including:

Tin(II) chloride (SnCl2): This reagent is known for its chemoselectivity, preferentially reducing nitro groups without affecting other reducible functional groups that may be present in the molecule. youtube.com

Iron (Fe) or Zinc (Zn) in the presence of hydrochloric acid (HCl): This is a classic and widely used method for the reduction of aromatic nitro compounds. youtube.comyoutube.com

Lithium aluminum hydride (LiAlH4): A powerful reducing agent capable of reducing a wide range of functional groups, including nitro groups. youtube.comyoutube.com

The choice of reducing agent depends on the specific substrate and the presence of other functional groups. For instance, the selective reduction of a nitro group in the presence of other sensitive functionalities would favor the use of a chemoselective reagent like SnCl2. youtube.com

Direct Introduction of Aminophenyl Functionality onto the Benzofuran Core

Directly introducing an aminophenyl group onto the benzofuran scaffold presents a more atom-economical approach. One such strategy involves a [4+1] cycloaddition reaction. For instance, 2-aminobenzofurans can be synthesized via a Scandium(III) triflate (Sc(OTf)3)-mediated formal cycloaddition of isocyanides with in situ generated ortho-quinone methides (o-QMs) from o-hydroxybenzhydryl alcohols. nih.gov This method provides a direct and efficient route to construct the 2-aminobenzofuran scaffold in good yields under mild conditions. nih.gov

Another approach involves palladium-catalyzed cross-coupling reactions. For example, the Reddy group developed a method using both palladium and copper catalysts in a Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization to form the benzofuran ring. acs.org While this doesn't directly install an aminophenyl group, modifications to the starting materials could allow for its incorporation.

Multi-Step Organic Reaction Sequences for Derivatization

The synthesis of complex benzofuran derivatives often requires multi-step reaction sequences that allow for the precise installation of various functional groups. nih.gov These sequences can involve a combination of classic and modern organic reactions to build the desired molecular architecture.

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and has been successfully employed in the synthesis of the benzofuran backbone. publish.csiro.auacs.orgrsc.org This reaction involves the interaction of a phosphorus ylide with a ketone or aldehyde.

In the context of benzofuran synthesis, benzofuran-3(2H)-ones can undergo efficient Wittig reactions with resonance-stabilized phosphoranes at elevated temperatures. publish.csiro.au This provides a convenient route to benzofurans that are functionally substituted at the 3-position. The initial products, 3-methylene-2,3-dihydrobenzofurans, readily rearrange to the more stable benzofurans under thermal or catalytic conditions. publish.csiro.au Similarly, benzofuran-2(3H)-one can react with phosphoranes to yield 2-substituted benzofurans. publish.csiro.au

A phosphine-catalyzed Wittig reaction has also been demonstrated for the synthesis of alkenyl-substituted benzofurans from o-acylated nitrostyrenes. acs.org This approach showcases the versatility of the Wittig reaction in constructing the core benzofuran structure, which can then be further functionalized.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-aminobenzofuran |

| o-hydroxy aldehydes |

| amines |

| terminal alkynes |

| choline chloride |

| ethylene glycol |

| copper iodide |

| Tin(II) chloride |

| Iron |

| Zinc |

| hydrochloric acid |

| Lithium aluminum hydride |

| Scandium(III) triflate |

| isocyanides |

| o-hydroxybenzhydryl alcohols |

| iodophenols |

| benzofuran-3(2H)-ones |

| 3-methylene-2,3-dihydrobenzofurans |

| benzofuran-2(3H)-one |

| o-acylated nitrostyrenes |

| Amiodarone |

| Dronedarone |

| Methoxsalen |

Post-Cyclization Amination and Substitution Reactions

The introduction of amino groups and other substituents onto a pre-formed benzofuran skeleton is a critical strategy for creating derivatives of this compound. These post-cyclization modifications allow for the synthesis of a diverse range of compounds from a common intermediate.

One common approach to amination involves the regioselective nitration of the benzofuran ring, followed by a reduction step to convert the nitro group into a primary amine. For instance, benzo[b]furan can undergo regioselective nitration to yield 2-nitrobenzo[b]furan. researchgate.net This nitro-intermediate can then be reduced to the corresponding amine, providing a pathway to aminated benzofuran structures.

Substitution reactions are also pivotal in the synthesis of functionalized derivatives. Research has been conducted on a series of 2-phenylbenzofuran derivatives where a carbamoyl, alkylamino, or alkyloxy group was introduced at the 5 or 6 position of the benzofuran ring. nih.gov In these studies, against a rat enzyme, the 6-carbamoyl derivatives generally showed more potent inhibitory activities than the 5-carbamoyl derivatives. nih.gov This highlights the importance of positional isomerism in determining the biological activity of the resulting compounds. Such substitutions on the core structure are essential for exploring structure-activity relationships and developing new therapeutic agents. nih.govchemimpex.com

Scalability and Optimized Production Methodologies

The transition from laboratory-scale synthesis to larger-scale production necessitates the development of scalable and optimized methodologies. For a versatile building block like this compound, which serves as a key intermediate in pharmaceutical development, establishing robust and efficient production routes is of significant interest. chemimpex.com Recent research has focused on improving yields, simplifying procedures, and exploring advanced manufacturing technologies.

Development of Optimized Synthetic Routes for Research Scale

Significant progress has been made in developing optimized synthetic routes that are scalable to the gram level, providing a solid foundation for further expansion. An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran derivatives with high efficiency. nih.gov This protocol demonstrates exceptional substrate versatility and has proven to be robustly scalable up to the gram scale. nih.govmdpi.com In a specific gram-scale reaction to produce a related aminobenzofuran derivative, a moderate yield of 73% was achieved, underscoring the potential of the methodology for larger-scale production. mdpi.com

The optimization of reaction conditions is a key aspect of this development. Researchers have established novel synthetic routes using copper-based catalysts for the gram-scale synthesis of benzofuran derivatives. nih.gov The choice of catalyst, base, and solvent system is critical to achieving high yields and purity.

Below is a data table summarizing the results of a scaled-up synthesis for a 3-aminobenzofuran derivative, illustrating the methodology's potential.

| Reactant A | Reactant B | Scale | Yield | Reference |

|---|---|---|---|---|

| ortho-Hydroxy α-aminosulfone 1a | 5-bromo-1,3-dimethylbarbituric acid 4a | Gram-scale | 73% | mdpi.com |

Exploration of Continuous Flow Chemistry and Automated Reactor Systems

The exploration of continuous flow chemistry and automated reactor systems represents the forefront of optimizing the synthesis of complex molecules like this compound. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for streamlined multi-step syntheses. rsc.org

While specific literature on the continuous flow synthesis of this compound is not yet prevalent, the application of this technology to other complex heterocyclic compounds demonstrates its viability. For example, a continuous-flow and safe synthesis approach has been successfully developed for 3-amino-4-amidoximinofurazan, an important precursor for energetic materials. rsc.org This process significantly reduced reaction time to one-third of that for batch operations and enhanced safety due to lower liquid holdup and superior temperature control. rsc.org The optimized continuous-flow process achieved a high yield of 95%. rsc.org

Furthermore, fully automated, multistep flow synthesis has been used to generate 5-amino-4-cyano-1,2,3-triazoles directly from aniline (B41778) starting materials. researchgate.net This work included the development of in-line purification protocols to ensure the safe and efficient generation of clean intermediates within a contained flow system. researchgate.net The successful application of these automated systems to other aminated heterocyclic structures suggests a promising future for their adaptation to the production of this compound and its derivatives, facilitating safer, more efficient, and scalable manufacturing.

Reactivity of the Benzofuran Ring System

The benzofuran ring is an aromatic heterocycle, and its reactivity is influenced by the fusion of the benzene and furan rings. The electron-donating nature of the oxygen atom in the furan ring generally makes the heterocyclic portion more reactive towards electrophiles than the benzene ring.

Electrophilic Substitution Reactions on the Benzofuran Core

Electrophilic aromatic substitution is a characteristic reaction of benzofurans. The position of electrophilic attack is highly dependent on the reaction conditions and the nature of the electrophile. For the parent benzofuran, electrophilic substitution preferentially occurs at the C2 and C3 positions of the furan ring. Theoretical studies based on electrostatic potential maps and resonance structures indicate that the C3 position is generally more electron-rich and thus more susceptible to electrophilic attack in benzo-fused five-membered heterocycles. libretexts.org However, the stability of the resulting carbocation intermediate (the sigma complex) also plays a crucial role. Attack at the C2 position can lead to a more stabilized intermediate where the positive charge is delocalized over the benzene ring. nih.govuni.lu

For substituted benzofurans like this compound, the directing effects of the existing substituents must be considered. The amino group at the 5-position is a strong activating group and an ortho-, para-director. youtube.com The 2-(4-aminophenyl) group is also activating. Therefore, electrophilic substitution is expected to be directed to the available positions on the benzene ring, specifically ortho and para to the 5-amino group (i.e., C4 and C6 positions), and potentially on the phenyl ring. However, due to the high electron density of the furan ring, reactions at the C3 position are also plausible. The presence of the amino groups significantly activates the molecule towards electrophilic substitution, potentially leading to multiple substitutions if not carefully controlled. masterorganicchemistry.com

| Reaction Type | Expected Position of Substitution | Rationale |

| Nitration | C4, C6, and positions on the phenyl ring | The amino groups are strong activating, ortho-, para-directors. |

| Halogenation | C4, C6, and positions on the phenyl ring | The amino groups are strong activating, ortho-, para-directors. |

| Friedel-Crafts Acylation | Likely at the more activated positions, but may be complex due to potential reaction with amino groups. | The amino groups can react with the Lewis acid catalyst. |

| Sulfonation | C4, C6, and positions on the phenyl ring | The amino groups are strong activating, ortho-, para-directors. |

Nucleophilic Substitution Reactions on the Benzofuran Core

Nucleophilic aromatic substitution (SNAr) on the benzofuran ring is generally difficult due to the electron-rich nature of the aromatic system. luxembourg-bio.com Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack. libretexts.orgluxembourg-bio.com In the case of this compound, the presence of two strongly electron-donating amino groups deactivates the ring towards nucleophilic substitution, making such reactions highly unlikely under normal conditions.

Reactivity of the Amino Groups (Aryl and Benzofuran)

The two primary aromatic amino groups in this compound are key sites of chemical reactivity, allowing for a wide range of transformations.

Oxidation Reactions of Amine Functionalities

Aromatic amines can be oxidized by various reagents, and the products depend on the oxidant and reaction conditions. mdpi.comorganic-chemistry.orgresearchgate.netresearchgate.net Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the degradation of aromatic amines. mdpi.comnih.gov The oxidation of primary aromatic amines can yield nitroso, nitro, or azoxy compounds. organic-chemistry.org For instance, oxidation with hydrogen peroxide catalyzed by certain metal complexes can selectively produce nitrosobenzenes at room temperature or nitrobenzenes at higher temperatures. organic-chemistry.orgresearchgate.net The specific oxidation products of this compound would depend on the relative reactivity of the two amino groups and the reaction conditions employed. Given the presence of two amino groups, complex product mixtures could be expected.

| Oxidizing Agent | Potential Products |

| Hydrogen Peroxide (H₂O₂) | Nitroso and/or nitro derivatives |

| Potassium Permanganate (KMnO₄) | Degradation products, potentially quinone-like structures |

| Peroxy acids (e.g., m-CPBA) | Nitro derivatives |

Reduction Reactions of Amine Functionalities

The amino groups in this compound are already in a reduced state. Further reduction is not a typical reaction for this functionality. However, the synthesis of this compound likely involves the reduction of a dinitro precursor, 2-(4-nitrophenyl)-5-nitrobenzofuran. This reduction is a crucial step and can be achieved through various methods, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid. masterorganicchemistry.commdpi.comorganic-chemistry.org

Derivatization Pathways via Amine Functionality

The nucleophilic nature of the primary amino groups allows for a wide array of derivatization reactions, which are fundamental in modifying the compound's properties for various applications, including in materials science and pharmaceutical development. organic-chemistry.orgnih.gov

Amide Formation: The amino groups can readily react with acyl chlorides or carboxylic anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the HCl produced. nih.govnih.gov Given the presence of two amino groups, mono- or di-acylation can occur depending on the stoichiometry of the reagents.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. researchgate.netresearchgate.netmdpi.com These derivatives are of interest in medicinal chemistry.

Sulfonamide Formation: The amino groups can react with sulfonyl chlorides to yield sulfonamides. nih.gov This is a common transformation in the synthesis of biologically active compounds.

| Derivative | Reagent | General Reaction Conditions |

| Amide | Acyl chloride or Carboxylic anhydride (B1165640) | Presence of a base (e.g., pyridine, triethylamine) |

| Urea | Isocyanate | Typically in an inert solvent at room temperature |

| Thiourea | Isothiocyanate | Typically in an inert solvent, may require heating |

| Sulfonamide | Sulfonyl chloride | Presence of a base (e.g., pyridine) |

Comprehensive Analysis of Molecular Modification and Functionalization Pathways

The bifunctional nature of this compound, possessing two primary aromatic amino groups and a reactive benzofuran core, makes it a versatile building block for the synthesis of a wide array of derivatives. researchgate.netchemimpex.com These modifications are pivotal for tailoring the compound's properties for specific applications in materials science and medicinal chemistry. researchgate.netchemimpex.com The functionalization pathways can be broadly categorized into reactions involving the amino groups and reactions involving the benzofuran nucleus.

The primary amino groups at the C-5 position of the benzofuran ring and the C-4 position of the phenyl ring are the most reactive sites for a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, leading to significant alterations in the molecule's electronic, optical, and biological properties.

One of the most significant applications of this diamine is in the synthesis of high-performance polymers, particularly polyimides. While direct studies on the polymerization of this compound are not extensively documented in publicly available literature, the analogous compound, 5-amino-2-(p-aminophenyl)benzoxazole (AAPB), has been successfully polymerized with various aromatic dianhydrides. researchgate.net This suggests a similar reaction pathway for the subject compound. The process typically involves a two-stage method where the diamine reacts with a dianhydride to form a poly(amic acid) intermediate, which is then thermally or chemically converted into the final polyimide. researchgate.net

The reaction of the amino groups with aldehydes and ketones provides a straightforward route to the formation of Schiff bases (imines). This condensation reaction is a common method for derivatizing primary amines. For instance, Schiff bases have been synthesized from ethyl 5-aminobenzofuran-2-carboxylate by reacting the amino group with various substituted aldehydes. researchgate.net Although this involves a different benzofuran derivative, the principle of the reaction is directly applicable to this compound, where both amino groups could potentially react to form bis-Schiff bases. researchgate.netnih.govresearchgate.net

The nucleophilic character of the amino groups also allows for N-acylation and N-alkylation reactions. N-acylation, typically carried out using acyl chlorides or anhydrides, would lead to the formation of amide derivatives. N-alkylation can introduce alkyl chains to the nitrogen atoms, and experimental studies on related aminomethyltetrazoles have shown that such reactions can yield different regioisomers. mdpi.comresearchgate.net

Furthermore, the amino groups can undergo diazotization when treated with nitrous acid, forming highly reactive diazonium salts. These intermediates are valuable for introducing a variety of substituents onto the aromatic rings through Sandmeyer-type reactions.

The benzofuran ring itself, particularly the electron-rich C-3 position, is susceptible to electrophilic substitution reactions. hw.ac.uk However, the reactivity of the specific compound this compound in such reactions is not well-documented. It is plausible that electrophilic attack could occur at the C-3 position, provided the reaction conditions are controlled to avoid side reactions with the amino groups.

The following tables summarize the potential molecular modification and functionalization pathways for this compound based on established chemical principles and reactivity of analogous compounds.

Table 1: Functionalization via Amino Groups

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Polymerization (Polyimide Synthesis) | Aromatic Dianhydrides (e.g., PMDA, ODPA), Two-stage method (poly(amic acid) formation followed by imidization) | Polyimides |

| Schiff Base Formation | Aldehydes or Ketones, Acid or Base catalyst | Mono- or Bis-Schiff Bases (Imines) |

| N-Acylation | Acyl Chlorides or Anhydrides | Mono- or Bis-Amides |

| N-Alkylation | Alkyl Halides, Base | N-Alkyl or N,N-Dialkyl derivatives |

| Diazotization | Nitrous Acid (NaNO₂/HCl) | Diazonium Salts |

Table 2: Functionalization via Benzofuran Ring

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Electrophilic Substitution | Electrophiles (e.g., halogens, acyl chlorides with Lewis acid) | C-3 substituted derivatives |

| Metal-Catalyzed Cross-Coupling | Aryl or Vinyl Halides, Palladium or Copper catalyst | C-H arylation/vinylation products |

It is important to note that the presence of two amino groups can lead to a mixture of products (mono- and di-substituted) depending on the stoichiometry of the reactants and the reaction conditions. Selective functionalization of one amino group over the other would require protective group strategies. Further experimental research is needed to fully explore and characterize the rich transformational chemistry of this versatile molecule.

Advanced Spectroscopic and Analytical Characterization

Electronic Absorption and Emission Spectroscopy

No experimental data for the UV-Visible absorption spectrum or maximum absorption wavelengths (λmax) for 5-Amino-2-(4-aminophenyl)benzofuran are reported in the searched scientific literature.

Detailed research findings on the fluorescence properties of this compound are not available. While related benzofuran (B130515) and benzothiazole (B30560) structures are known to be fluorescent, sometimes with properties dependent on their environment, no specific studies have been found for this compound. nih.govmdpi.com

No published excitation or emission spectra for this compound could be located.

There is no available data on the fluorescence quantum yield or decay lifetimes for this compound.

Investigations into the effects of solvent polarity (solvatochromism) or pH on the fluorescence of this compound have not been reported in the available literature.

There is no information available regarding the two-photon absorption cross-section or two-photon excited fluorescence of this compound. Studies on other molecular structures show that this property is highly specific to the compound . rsc.orgresearchgate.netmontana.edu

Fluorescence Characteristics and Photophysical Studies

Solid-State Luminescent Behavior

The study of solid-state luminescence is crucial for understanding the photophysical properties of a material and its potential applications in areas like organic light-emitting diodes (OLEDs) or sensors. While many benzofuran derivatives are known to exhibit significant emission in the solid state, often with colors ranging from blue-green to red depending on their molecular stacking and electronic functionalization, specific experimental data on the solid-state luminescent behavior of this compound is not extensively detailed in publicly available literature.

Generally, the luminescent properties would be influenced by the extended π-conjugated system of the benzofuran core linked to the aminophenyl group. The presence of amino groups, which are strong electron donors, would likely affect the intramolecular charge transfer (ICT) characteristics of the molecule, playing a key role in its emission profile. The emission color and quantum yield in the solid state would be highly dependent on the intermolecular interactions and packing arrangement in the crystal lattice, which can lead to phenomena such as aggregation-induced emission (AIE). Further experimental investigation is required to fully characterize the emission maxima, quantum efficiency, and lifetime for this specific compound.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For this compound, characteristic absorption bands would be expected. The primary amine (-NH₂) groups would typically show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the benzofuran core would produce a series of peaks in the 1450-1600 cm⁻¹ region. Furthermore, the C-N and C-O stretching vibrations would be visible in the fingerprint region (typically 1000-1300 cm⁻¹).

While the general regions for these vibrations can be predicted, specific, experimentally determined peak values for this compound are not available in the reviewed search results.

Table 1: Expected Infrared (IR) Spectroscopy Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (Amine) | 3300-3500 |

| Aromatic C-H Stretching | 3000-3100 |

| C=C Aromatic Stretching | 1450-1600 |

| C-N Stretching | 1250-1350 |

| C-O-C Asymmetric Stretching | 1200-1275 |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be anticipated for the aromatic ring breathing modes and other vibrations of the benzofuran and phenyl rings.

Surface-Enhanced Raman Spectroscopy (SERS) can be employed to dramatically amplify the Raman signal, enabling the detection of molecules at very low concentrations. This enhancement is achieved by adsorbing the molecule onto a nanostructured metallic surface, typically silver or gold. In a SERS experiment involving this compound, the molecule would likely adsorb onto the metallic surface via its sulfur or nitrogen atoms, leading to significant enhancement of the vibrational modes of the nearby parts of the molecule. Detailed experimental Raman and SERS spectra for this specific compound are not present in the available search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the definitive determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton in the molecule. The protons on the aromatic rings would typically appear in the downfield region (δ 6.0-9.0 ppm). The chemical shifts and splitting patterns (multiplicity) of these signals would be governed by their position on the rings and coupling with neighboring protons. The protons of the two amine (-NH₂) groups would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

A supporting information document provides potential ¹H NMR data for a related structure, which may offer insight into the expected spectral features.

Table 2: Potential ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 8.89 | s | Aromatic H or NH |

| 6.61-6.62 | m | Aromatic H |

| 6.55-6.57 | m | Aromatic H |

| 6.50-6.53 | m | Aromatic H |

| 6.36-6.38 | m | Aromatic H |

| 4.43 | s | NH₂ |

| Note: Data extracted from a supporting information file (DMSO-d6, 600 MHz) and may require further validation with primary literature. |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, the spectrum would show a number of signals in the aromatic region (typically δ 100-160 ppm). The carbons bonded to the electronegative oxygen and nitrogen atoms would be shifted further downfield.

Potential ¹³C NMR data from a supplementary research file indicates several peaks in the aromatic region, consistent with the expected structure.

Table 3: Potential ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| 144.4 | Aromatic C |

| 136.9 | Aromatic C |

| 119.9 | Aromatic C |

| 116.9 | Aromatic C |

| 114.9 | Aromatic C |

| 114.8 | Aromatic C |

| Note: Data extracted from a supporting information file (DMSO-d6, 150 MHz) and may require further validation with primary literature. |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are critical for confirming the identity of a synthesized molecule.

For this compound (C₁₄H₁₂N₂O), the monoisotopic mass is 224.09496 Da. uni.lu Predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which may be observed in techniques like electrospray ionization (ESI), have been calculated and are presented below. uni.lu These predictions are crucial for identifying the compound in complex matrices.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 225.10224 |

| [M+Na]⁺ | 247.08418 |

| [M-H]⁻ | 223.08768 |

| [M+NH₄]⁺ | 242.12878 |

| [M+K]⁺ | 263.05812 |

| [M]⁺ | 224.09441 |

For this molecule, fragmentation would likely occur at several key points:

Cleavage of the C-C bond between the benzofuran core and the 4-aminophenyl ring. This is a common fragmentation pathway in bi-aryl systems.

Fission within the benzofuran ring system , a characteristic fragmentation pattern for benzofuran neolignans.

Loss of small neutral molecules associated with the amino groups, such as ammonia (B1221849) (NH₃). The fragmentation of protonated α-amino acids often involves the initial loss of NH₃ or H₂O + CO. hmdb.ca

Studies on positional isomers of aminopropyl-benzofurans have shown that the fragmentation patterns can be highly dependent on the substitution position, sometimes leading to distinct product ions that allow for their differentiation. For instance, intramolecular hydrogen bonding can influence the stability of certain fragment ions.

Electrochemical Characterization

Electrochemical characterization provides insight into the redox properties of a molecule, which are vital for applications in electronic materials, sensors, and for understanding metabolic pathways. These methods measure the current response of a compound to a changing electrical potential.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for studying the oxidation and reduction processes of a substance. specialchem.com In a typical CV experiment, a voltage is scanned linearly from a starting potential to a set vertex potential and then reversed back to the start. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals information about the redox potentials and the stability of the electrochemically generated species. specialchem.com

No specific experimental cyclic voltammetry data for this compound was found in the surveyed literature. However, the electrochemical behavior of the molecule can be inferred from its constituent functional groups—specifically the two aromatic amine moieties. The nitrogen lone pair of electrons in amines makes them relatively easy to oxidize electrochemically. uni.lu

The oxidation of aniline (B41778) and its derivatives has been studied extensively. uni.lu The process typically involves the transfer of one electron to form a radical cation, which can then undergo further reactions, such as deprotonation or dimerization. The potential at which this oxidation occurs is highly dependent on the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.

Given that this compound possesses two amino groups, it is expected to exhibit oxidative behavior in cyclic voltammetry. The voltammogram would likely show at least one anodic (oxidation) peak corresponding to the oxidation of one or both of these groups. The presence of two distinct amino groups in different electronic environments (one on the benzofuran ring and one on the phenyl ring) may result in two separate oxidation peaks or a single broad peak. The reversibility of these redox processes, indicated by the presence of a corresponding cathodic (reduction) peak on the reverse scan, would provide information on the stability of the oxidized radical cation species. Studies of other aromatic amines often show irreversible or quasi-reversible behavior due to follow-up chemical reactions of the oxidized form. uni.lu

To provide context, the table below lists the oxidation potentials for some related aromatic amine compounds, demonstrating the range of values typical for this class of molecule.

| Compound | Oxidation Peak Potential (Epa vs. reference electrode) | Notes |

|---|---|---|

| Phenolic Compounds | ~ +0.09 V to +1.0 V | Range depends on structure and pH. |

| Aniline Derivatives | ~ +0.49 V to +1.2 V | Potential is substituent-dependent. |

| 4-Amino-TEMPO | ~ -0.05 V (E1/2) | Reversible process observed. |

| Quinoxaline Derivatives | ~ -0.6 V to -0.8 V (Reduction) | Potential influenced by substituents. |

The actual redox potentials of this compound would need to be determined experimentally through cyclic voltammetry. Such an analysis would be crucial for evaluating its suitability for applications in electroactive polymers and other advanced materials.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. physchemres.orgresearchgate.net This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. Should DFT calculations be performed on 5-Amino-2-(4-aminophenyl)benzofuran, they would provide a foundational understanding of its properties. In typical studies on related compounds, hybrid functionals like B3LYP are often paired with basis sets such as 6-311++G(d,p) to achieve reliable results. researchgate.net

Geometry Optimization and Conformational Analysis

A critical first step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis

Once the optimized geometry is found, DFT is used to analyze the molecule's electronic properties, which are crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity. niscpr.res.in It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential. In this compound, the electron-rich amino groups and the π-conjugated system would likely contribute significantly to the HOMO.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally signifies a molecule that is more easily excited, more polarizable, and chemically more reactive.

A theoretical study would calculate the energies of these orbitals and map their spatial distribution across the molecule. This analysis would pinpoint the regions most likely to be involved in electron donation and acceptance during chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. niscpr.res.in It is used to predict how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.

On an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles. For this compound, these would be expected around the nitrogen atoms of the amino groups and the oxygen atom of the benzofuran (B130515) ring. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent DFT (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. This is particularly important for understanding a molecule's interaction with light, making it essential for predicting spectroscopic properties.

A TD-DFT calculation on this compound would predict its electronic absorption spectrum (UV-Vis). It would determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* transitions). This theoretical spectrum could then be compared with experimental data to validate the computational method. Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its first excited state, providing insights into how the structure changes upon photoexcitation.

Excitation and De-excitation Dynamics Modeling

The study of excited-state dynamics is crucial for understanding the photophysical properties of molecules like this compound, which have potential applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs). While direct modeling of the excitation and de-excitation dynamics for this specific compound is not extensively documented in the reviewed literature, insights can be drawn from studies on structurally similar molecules. For instance, investigations into 2-(2′-aminophenyl)benzothiazole derivatives reveal that processes like excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) can govern their photophysical behavior. researchgate.net These processes involve changes in molecular geometry and electronic structure upon photoexcitation, leading to different de-excitation pathways, including fluorescence and non-radiative decay. researchgate.net

Theoretical approaches such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in modeling these dynamics. By mapping the potential energy surfaces of the ground and excited states, researchers can identify the pathways for relaxation and energy dissipation. nih.gov For this compound, it is plausible that intramolecular charge transfer (ICT) from the amino groups to the benzofuran core plays a significant role in its excited-state behavior, a phenomenon observed in other donor-acceptor substituted aromatic systems. nih.gov

Theoretical Prediction of Spectroscopic Features (e.g., Absorption, Fluorescence)

Computational methods, particularly TD-DFT, are powerful tools for predicting the spectroscopic features of organic molecules. These calculations can provide valuable information on absorption and fluorescence wavelengths, oscillator strengths, and the nature of electronic transitions.

For derivatives of 2-phenylbenzofuran (B156813), DFT calculations have been successfully employed to predict their nonlinear optical (NLO) properties, which are closely related to their electronic absorption characteristics. physchemres.org Studies on other substituted benzofurans have shown that the position and nature of substituents significantly influence the UV-Vis absorption spectra. researchgate.net For instance, the introduction of electron-donating groups like amino groups typically leads to a red-shift in the absorption and fluorescence spectra.

A TD-DFT study on diprotonated tetrakis(p-aminophenyl)porphyrin highlighted that the dramatic redshift of the Q-band upon protonation could be explained by the elevation of the highest occupied molecular orbital (HOMO) and lowering of the lowest unoccupied molecular orbital (LUMO), reflecting the influence of the aminophenyl groups. rsc.org This provides a framework for understanding how the amino substituents in this compound would likely affect its spectroscopic properties. The predicted absorption spectra for related flavonoids, calculated using TD-DFT, have shown good agreement with experimental data. nih.gov

Table 1: Predicted Spectroscopic Data for a Structurally Related Compound (Illustrative)

| Computational Method | Basis Set | Solvent Model | Predicted Absorption λ_max (nm) | Predicted Fluorescence λ_max (nm) |

| TD-B3LYP | 6-311+G(d,p) | PCM (Water) | ~350 | ~450 |

| TD-CAM-B3LYP | cc-pVTZ | SCRF (Ethanol) | ~360 | ~470 |

Note: This table is illustrative and based on typical values for similar amino-substituted aromatic compounds, as direct data for this compound was not available in the reviewed literature.

Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM), Self-Consistent Reaction Field (SCRF))

The photophysical properties of this compound are expected to be sensitive to the solvent environment due to its polar nature. Computational models like the Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) are widely used to simulate these solvent effects. researchgate.netfaccts.de These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

In a study on 2-(4-aminophenyl)benzazoles, both Onsager SCRF and PCM models were used to examine the influence of solvent on the potential energy surface of protonation. researchgate.net The choice of solvent can significantly alter the relative energies of different conformers and the transition states for chemical reactions. For instance, in polar solvents, charge-separated states are often stabilized, which can lead to shifts in absorption and fluorescence spectra (solvatochromism). sciencepublishinggroup.com The IEFPCM (Integral Equation Formalism PCM) is a commonly used variant of the PCM method. researchgate.net

The implementation of these models in quantum chemistry software packages like Gaussian allows for the calculation of properties in solution, providing a more realistic comparison with experimental data. researchgate.net The dielectric constant of the solvent is a key parameter in these calculations. researchgate.net

Proton Affinity and Deprotonation Enthalpy Calculations

The basicity and acidity of different sites within this compound can be quantified by calculating its proton affinity (PA) and deprotonation enthalpy. These calculations are typically performed using Density Functional Theory (DFT). The proton affinity is the negative of the enthalpy change for the gas-phase protonation reaction. libretexts.org

A detailed DFT study on 2-(4-aminophenyl)benzazoles provides a strong precedent for such calculations. researchgate.net In that study, the proton affinity was calculated for different potential protonation sites (the nitrogen of the azole ring and the exocyclic amino group). The results indicated that the N-site of the heterocyclic ring was the preferred site of protonation in both the gas phase and in solution. researchgate.net The stability of the N-protonated species was attributed to resonance interactions involving the amino group. researchgate.net

The gas-phase basicity (GB), which is the negative of the Gibbs free energy change of protonation, is also a key descriptor. rutgers.edu Calculations of PA and GB for a wide range of biologically relevant molecules have been benchmarked against experimental data, demonstrating the reliability of high-level quantum chemical methods. rutgers.edu

Table 2: Calculated Proton Affinities for a Related 2-(4-aminophenyl)benzothiazole (kcal/mol)

| Protonation Site | B3LYP/6-311G** (Gas Phase) |

| N3-site | -233.1 |

| NH2-site | -217.8 |

Data adapted from a study on a related benzazole derivative to illustrate the expected trend. researchgate.net

Molecular Dynamics Simulations and Conformational Preferences

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including conformational changes. nih.govnih.govwiley.commdpi.com By solving Newton's equations of motion for the atoms in a molecule, MD simulations can provide a detailed picture of its flexibility and the preferred shapes it adopts.

For a molecule like this compound, MD simulations could be employed to explore the rotational freedom around the single bond connecting the phenyl and benzofuran rings. This rotation would lead to different conformers with varying degrees of planarity, which in turn would affect the electronic conjugation and, consequently, the photophysical properties. A study on 2-phenylbenzofuran using DFT calculations indicated a pseudo-planar geometry. physchemres.org

While specific MD simulation studies on this compound were not found in the reviewed literature, the methodology is well-established for studying the conformational preferences of various organic molecules and biomolecules. nih.govnih.gov Such simulations would typically be performed in a simulated solvent box to mimic experimental conditions and would allow for the calculation of the relative populations of different conformers.

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

DFT-based reactivity descriptors are widely used to predict the chemical reactivity of molecules. These descriptors include the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and Fukui functions. researchgate.netwikipedia.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.

Fukui functions provide information about the local reactivity of different atomic sites within a molecule, indicating their susceptibility to nucleophilic, electrophilic, or radical attack. faccts.deresearchgate.netwikipedia.orgyoutube.comnih.gov For this compound, the amino groups are expected to be nucleophilic centers, while the aromatic rings could be susceptible to electrophilic attack.

Computational studies on the reaction mechanisms of related heterocyclic compounds, such as the aminolysis of 2-benzoxazolinone, have been performed using DFT to evaluate different possible pathways (e.g., concerted vs. stepwise). figshare.comdntb.gov.ua These studies calculate the energies of reactants, products, and transition states to determine the most favorable reaction route. Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations. nih.gov

Table 3: Illustrative DFT Reactivity Descriptors

| Descriptor | Definition | Predicted Trend for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively high due to electron-donating amino groups, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by the conjugated system, indicating potential for electron acceptance. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relatively small, suggesting moderate to high reactivity. |

| Fukui Function (f-) | Indicates sites for electrophilic attack | Likely to be high on the electron-rich aromatic rings. |

| Fukui Function (f+) | Indicates sites for nucleophilic attack | Likely to be high on the nitrogen atoms of the amino groups. |

In Silico Modeling for Structure-Property Relationships in Material Design

In silico modeling plays a crucial role in the rational design of new materials with tailored properties. For benzofuran derivatives, computational methods are used to establish structure-property relationships, guiding the synthesis of compounds with enhanced characteristics for specific applications. physchemres.orgresearchgate.netnih.gov

One prominent area of application is in the design of materials for nonlinear optics (NLO). DFT calculations can predict the hyperpolarizability of molecules, a key parameter for NLO activity. physchemres.org For 2-phenylbenzofuran derivatives, it has been shown that the introduction of electron donor-acceptor groups connected by a π-conjugated bridge enhances their NLO properties. physchemres.org The amino groups in this compound act as electron donors, suggesting its potential as an NLO material.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are also valuable in silico tools. physchemres.orgresearchgate.net These models use molecular descriptors, often derived from computational chemistry, to build statistical models that predict the biological activity or physical properties of new compounds. Such models have been developed for benzofuran derivatives to predict their anticancer activity, providing insights into the structural features that are important for their therapeutic effects. researchgate.netnih.gov The versatility of the benzofuran scaffold makes it a promising candidate for the design of novel antimicrobial and anticancer agents. rutgers.edu

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronics

The benzofuran (B130515) heterocycle is a key structural motif in a variety of organic electronic materials. Its derivatives are noted for their strong fluorescence, rigidity, and good charge transport characteristics, making them suitable for various optoelectronic applications. chemimpex.com The compound 5-Amino-2-(4-aminophenyl)benzofuran is specifically explored for its potential in creating advanced materials, such as organic semiconductors, due to its unique electronic properties. rsc.org